molecular formula C22H19N5O2 B6080617 [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone

[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone

Cat. No.: B6080617
M. Wt: 385.4 g/mol
InChI Key: ASVBTGFABLXJFY-UHFFFAOYSA-N
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Description

[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound that features a benzofuran, triazine, piperidine, and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. Each moiety (benzofuran, triazine, piperidine, and pyridine) is synthesized or obtained separately and then coupled together using various organic reactions such as:

    Nucleophilic substitution: To introduce the triazine moiety.

    Cyclization reactions: To form the benzofuran and piperidine rings.

    Coupling reactions: To link the different moieties together.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could be used to modify the triazine or pyridine rings.

    Substitution: Various substitution reactions can occur, especially on the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-2-ylmethanone: A similar compound with a slight variation in the pyridine moiety.

    [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-4-yl]-pyridin-3-ylmethanone: Another similar compound with a different substitution on the piperidine ring.

Uniqueness

The uniqueness of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

[1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(16-6-3-9-23-12-16)17-7-4-10-27(14-17)22-25-18(13-24-26-22)20-11-15-5-1-2-8-19(15)29-20/h1-3,5-6,8-9,11-13,17H,4,7,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVBTGFABLXJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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